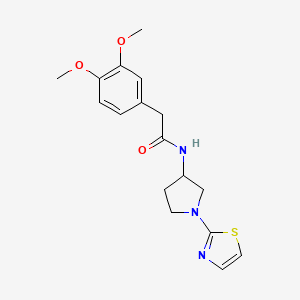

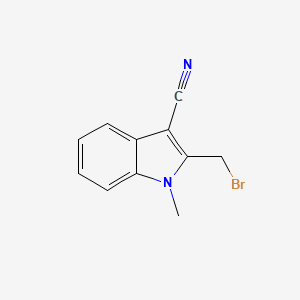

![molecular formula C20H24N6O3 B2535619 N-cyclohexyl-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 912617-97-1](/img/structure/B2535619.png)

N-cyclohexyl-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antiasthma Agents

Compounds with a triazolopyrimidine core have been identified as potential mediators in the development of antiasthma agents. A study showcased the preparation of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, demonstrating their efficacy as mediator release inhibitors in the human basophil histamine release assay. These findings suggest potential pathways for therapeutic intervention in asthma, highlighting the versatility of triazolopyrimidine derivatives in medicinal chemistry (Medwid et al., 1990).

Insecticidal Applications

The synthesis of heterocycles incorporating a thiadiazole moiety, using 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor, led to the creation of compounds tested against the cotton leafworm, Spodoptera littoralis. This research exemplifies the application of similar compounds in developing new insecticides, providing an avenue for agricultural protection strategies (Fadda et al., 2017).

Antimicrobial Agents

A study on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine as the starting material revealed significant antimicrobial activities. These derivatives were compared to streptomycin and fusidic acid, indicating their potential as novel antimicrobial agents. Such research underlines the critical role of structural diversity in discovering new antimicrobials (Hossan et al., 2012).

Synthesis of Radioligands for PET Imaging

The radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, demonstrates the application of triazolopyrimidineacetamides in the development of diagnostic tools. This study highlights the compound's synthesis process and its utility in positron emission tomography (PET), offering insights into the biological processes at the molecular level (Dollé et al., 2008).

Anticancer Research

Modifications of compounds related to N-cyclohexyl-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide have shown remarkable anticancer effects. A study focused on replacing the acetamide group with alkylurea in a PI3Ks inhibitor compound, demonstrating potent antiproliferative activities against human cancer cell lines and reduced acute oral toxicity, highlighting the compound's potential as a low-toxicity anticancer agent (Wang et al., 2015).

Mechanism of Action

properties

IUPAC Name |

N-cyclohexyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c1-2-29-16-10-8-15(9-11-16)26-19-18(23-24-26)20(28)25(13-21-19)12-17(27)22-14-6-4-3-5-7-14/h8-11,13-14H,2-7,12H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKRKSMCRNIWKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4CCCCC4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2535541.png)

![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2535544.png)

![2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2535551.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2535552.png)

![2-(3,4-dimethoxyphenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2535553.png)

![3-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2535559.png)